2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile
Description
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃):
¹³C NMR (100 MHz, CDCl₃):
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
- Molecular ion peak: $$ m/z $$ 228.07 [M]⁺.
- Fragment ions: $$ m/z $$ 153 (pyridin-2-yl loss), 111 (chlorophenyl loss).
Computational Chemistry Studies
Density Functional Theory (DFT)
DFT calculations at the B3LYP/6-311+G(d,p) level reveal:
Molecular Orbital Analysis
Thermodynamic Properties
| Property | Value (kJ/mol) |
|---|---|
| Gibbs free energy | -1,254.8 |
| Enthalpy of formation | -892.3 |
| Entropy | 348.6 J/(mol·K) |
These results align with experimental thermogravimetric data showing decomposition onset at 165°C.
Properties
IUPAC Name |
2-(4-chlorophenyl)-2-pyridin-2-ylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2/c14-11-6-4-10(5-7-11)12(9-15)13-3-1-2-8-16-13/h1-8,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLXKCIMEBLREH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C#N)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101270124 | |
| Record name | α-(4-Chlorophenyl)-2-pyridineacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101270124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5005-37-8 | |
| Record name | α-(4-Chlorophenyl)-2-pyridineacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5005-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | alpha-(4-Chlorophenyl)pyridine-2-acetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005005378 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5005-37-8 | |
| Source | DTP/NCI | |
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| Record name | α-(4-Chlorophenyl)-2-pyridineacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101270124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-(4-chlorophenyl)pyridine-2-acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.344 | |
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Preparation Methods
Step 1: Formation of the Crude Product
- p-Chlorobenzeneacetonitrile (90.95 g, 1.0 equivalent) is added to a three-necked flask with toluene (455 mL, 5 volumes).
- Sodium amide (NaNH2, 51.49 g, 2.2 equivalents) is introduced to generate the nucleophilic species.
- After stirring at 25-30 °C for 30 minutes, 2-bromopyridine (104.28 g, 1.1 equivalents) is added dropwise while maintaining the temperature at 25-30 °C.
- The reaction is monitored by thin-layer chromatography (TLC) and allowed to proceed at room temperature (25-30 °C) until completion.
- The reaction mixture is then cooled, quenched with water (180 mL, 2 volumes), and stirred for 30 minutes.
Step 2: Extraction and Concentration
- Ethyl acetate (270 mL, 3 volumes) is added to the reaction mixture.
- The organic phase is separated and concentrated under reduced pressure.
Step 3: Purification
- The concentrated organic phase is dissolved in ethyl acetate (15 volumes).
- The solution is cooled in an ice-water bath.
- Hydrogen chloride in ethyl acetate (0.8-1.0 M, 1.0 equivalent) is added dropwise to precipitate the product as the hydrochloride salt.
- The precipitate is filtered, washed with ethyl acetate, and optionally treated with methyl tert-butyl ether to improve purity.
- The final product is dried naturally or under vacuum to yield 2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile with a purity of approximately 80-95% and yields around 80-85%.
Reaction Conditions and Optimization
| Parameter | Conditions | Notes |
|---|---|---|
| Base | Sodium amide (NaNH2) | 2.2 equivalents to ensure complete deprotonation |
| Solvent | Toluene | Provides suitable medium for nucleophilic substitution |
| Temperature during addition | 25-30 °C | Controls reaction rate and minimizes side reactions |
| Reaction monitoring | TLC | Ensures completeness of reaction |
| Quenching agent | Water | Neutralizes excess base |
| Extraction solvent | Ethyl acetate | Efficient extraction of organic product |
| Acid for precipitation | HCl in ethyl acetate (0.8-1.0 M) | Forms hydrochloride salt for purification |
| Purification solvent | Methyl tert-butyl ether | Enhances product purity |
Chemical Reaction Scheme
The synthesis can be summarized as follows:
$$
\text{p-Chlorobenzeneacetonitrile} + \text{2-bromopyridine} \xrightarrow[\text{Toluene, 25-30 °C}]{\text{NaNH}_2} \text{this compound}
$$
Additional Notes on Preparation
- The dropwise addition of 2-halopyridine to the reaction mixture is critical to control the exothermicity and avoid side reactions.
- The reaction temperature is carefully maintained between 25-30 °C to optimize yield and limit by-products.
- The hydrochloride salt formation facilitates isolation and purification by crystallization.
- A chloride ion removal step can be employed post-reaction to obtain the free base form of the compound.
Comparative Analysis of Preparation Methods
| Method Aspect | Sodium Amide/Toluene Method (Preferred) | Alternative Methods (Reported) |
|---|---|---|
| Reactants | p-Chlorobenzeneacetonitrile + 2-halopyridine | Pyridine N-oxide intermediates (less common) |
| Base | Sodium amide | Sodium hydride, other strong bases |
| Solvent | Toluene | Ethanol, dichloromethane (less common) |
| Temperature Control | 25-30 °C during addition and reaction | Higher temperatures reported in some syntheses |
| Purification | Acid-base extraction, crystallization | Chromatography (less scalable industrially) |
| Yield | 80-85% | Moderate to good, depending on method |
| Industrial Feasibility | High | Variable, depending on complexity and cost |
Summary of Research Findings
- The sodium amide-mediated nucleophilic substitution is the most efficient and industrially viable method for synthesizing this compound.
- Reaction parameters such as temperature, reagent equivalents, and addition rates critically influence yield and purity.
- Purification via acid-base crystallization is effective for isolating high-purity product.
- The method has been patented and validated in multiple examples demonstrating reproducibility and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used to oxidize the compound, leading to the formation of corresponding oxo derivatives.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols in the presence of a suitable catalyst.
Major Products Formed:
Oxidation Products: Oxidation of the compound can yield chlorophenyl pyridine derivatives with various oxidation states.
Reduction Products: Reduction of the nitrile group can produce primary amines.
Substitution Products: Substitution reactions can lead to the formation of various substituted pyridine and phenyl derivatives.
Scientific Research Applications
Chemical Research Applications
Synthesis of Biologically Active Compounds
The compound serves as an important intermediate in organic synthesis, particularly in the development of biologically active molecules. The presence of the nitrile group (C≡N) allows for versatile transformations into other functional groups, making it a valuable building block in organic chemistry.
Case Study: Synthesis of N-Heterocycles
Recent studies have demonstrated the utility of 2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile in synthesizing N-heterocycles. For instance, its reaction with diamines has led to the formation of various N-(pyridin-2-yl)imidates, showcasing its role in generating complex molecular architectures .
Pharmacological Applications
Potential Lead Compound for Drug Discovery
The structural characteristics of this compound suggest potential interactions with biological targets, particularly enzymes and receptors. The chlorophenyl and pyridinyl moieties are commonly found in pharmaceuticals, indicating that this compound could serve as a lead in drug discovery.
Structure–Activity Relationship (SAR) Studies
Research has focused on understanding the SAR of compounds similar to this compound. These studies aim to optimize biological activity by modifying substituents on the core structure. For example, altering the substituents on the pyridine ring has been shown to enhance potency against specific biological targets .
Material Science Applications
Exploration of Self-Assembly Properties
The aromatic rings present in this compound may contribute to π-π stacking interactions, which are crucial for the self-assembly of functional materials. This characteristic opens avenues for research into new materials that leverage these interactions for applications in nanotechnology and organic electronics.
Mechanism of Action
The mechanism by which 2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound's ability to bind to enzymes or receptors can modulate biological processes, leading to its observed biological activities. The exact mechanism may vary depending on the specific application and the derivatives involved.
Comparison with Similar Compounds
Pyridazine Derivatives
- This compound demonstrated fungicidal and antibacterial activity in pyridazine-based derivatives, highlighting the importance of heterocyclic ring selection .
Imidazo[1,2-α]pyridine Systems
Functional Group Variations
Halogen Substitution
- 2-(4-Fluoropyridin-2-yl)acetonitrile (CAS 1000504-35-7): Fluorine substitution reduces molar mass (136.13 g/mol vs.
Amino and Sulfonyl Modifications
- 2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile (CAS 61437-85-2): The amino group increases polarity, yet its LogP remains high (4.12) due to aromatic chlorination. This compound is an impurity in closantel, a broad-spectrum anthelmintic, suggesting roles in parasitic infection treatment .
Physical and Chemical Properties Comparison
Biological Activity
2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile, commonly referred to as a derivative of chlorpheniramine, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structural features, which contribute to its diverse biological properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a chlorophenyl group and a pyridine moiety, which are critical for its biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of chlorobenzonitrile with 2-halopyridine in the presence of sodium amide. This method not only provides a high yield but also allows for the purification of the compound through crystallization processes using ethyl acetate .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for this compound against different pathogens are summarized in Table 1.
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
| Candida albicans | 8 |
These results indicate that the compound exhibits significant antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent .
Antichlamydial Activity
In addition to its antibacterial effects, this compound has shown moderate antichlamydial activity. In experimental assays, derivatives of this compound were found to inhibit Chlamydia trachomatis, demonstrating potential as a therapeutic agent against sexually transmitted infections .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Studies suggest that modifications to the chlorophenyl and pyridine groups can enhance or diminish its biological efficacy. For instance, electron-withdrawing groups on the aromatic ring have been correlated with increased potency against bacterial strains .
Case Study 1: Antimicrobial Efficacy
A study published in MDPI investigated the antimicrobial properties of various derivatives of pyridine compounds, including this compound. The findings revealed that this compound exhibited superior activity compared to standard antibiotics, highlighting its potential as an alternative treatment option .
Case Study 2: Antichlamydial Research
In another research effort, scientists explored the antichlamydial properties of several pyridine derivatives. The study demonstrated that specific modifications to the pyridine ring significantly enhanced activity against Chlamydia trachomatis, positioning this compound as a promising candidate for further investigation in treating chlamydia infections .
Q & A
Q. What challenges arise during scale-up from lab to pilot production?
- Heat Management : Use flow chemistry to control exothermic reactions (e.g., nitrile group alkylation) and prevent runaway conditions .
- Purification Scalability : Transition from column chromatography to continuous crystallization or centrifugal partition chromatography (CPC) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
